perfluorooctanesulfonamide

Catalog No.
S591903
CAS No.
754-91-6
M.F
C8H2F17NO2S
M. Wt
499.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
perfluorooctanesulfonamide

CAS Number

754-91-6

Product Name

perfluorooctanesulfonamide

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide

Molecular Formula

C8H2F17NO2S

Molecular Weight

499.15 g/mol

InChI

InChI=1S/C8H2F17NO2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H2,26,27,28)

InChI Key

RRRXPPIDPYTNJG-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Solubility

In water, 8.04X10-3 mg/L at 25 °C (est)

Synonyms

AI 3-29759; Desethylsulfluramid; Perfluoroctylsulfonamide;Perfluorooctanesulfonamide; Perfluorooctanesulfonic Acid AmidePerfluorooctylsulfonamide;

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

PFOSA, also known as N-EtFOSy, is a member of the perfluorinated alkyl substances (PFAS) group. While not widely used directly, it is a breakdown product of several widely used PFAS, such as perfluorooctanesulfonate (PFOS) and perfluorooctanesulfonyl fluoride (PFOSF) []. This makes PFOSA a contaminant of concern in the environment and human health, prompting research into its various aspects.

Environmental Fate and Transport

  • Persistence: One key area of research focuses on the persistent nature of PFOSA. Its strong carbon-fluorine bonds make it highly resistant to degradation, leading to its accumulation in the environment. Studies investigate its sorption (binding) to various environmental matrices like soil, sediment, and microplastics, exploring its transport pathways and potential bioaccumulation in organisms [, ].

Toxicology and Ecotoxicology

  • Toxicity: Extensive research is dedicated to understanding the toxicological effects of PFOSA on various organisms. Studies explore its impact on aquatic organisms like zebrafish, examining potential effects on development, reproduction, and organ function [, ]. Additionally, research investigates potential developmental and reproductive effects in mammals, including humans, through studies in rodents and epidemiological studies on exposed populations [].

Analytical Methods

  • Detection: Due to its presence in various environmental and biological samples, developing sensitive and reliable analytical methods for PFOSA detection is crucial. Research focuses on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other advanced analytical methods to accurately quantify PFOSA levels in various matrices [].

Remediation Strategies

  • Emerging technologies: Given the persistence and potential risks of PFOSA, research is ongoing to develop effective remediation strategies. This includes exploring biological, chemical, and physical methods for removing PFOSA from contaminated water and soil [].

PFOSA is a man-made organofluorine compound belonging to the class of perfluorinated alkyl sulfonamides (PFASs) []. It has an eight-carbon chain with all hydrogens replaced by fluorine atoms (perfluorinated) and a terminal sulfonamide functional group (SO2NH2) [].

PFOSA was a major degradation product of PFOA (perfluorooctanoic acid), a widely used industrial chemical phased out due to environmental and health concerns []. As a result, PFOSA has become a global contaminant, raising concerns for its potential effects on human health and the environment [].


Molecular Structure Analysis

PFOSA's key structural features include:

  • Perfluorinated chain: The eight-carbon chain entirely replaced with fluorine atoms grants high stability and resistance to degradation [].
  • Sulfonamide group (SO2NH2): This group contributes to water solubility compared to other PFCs with only carbon-fluorine bonds []. However, it's still less soluble than many other organic compounds.

This unique structure makes PFOSA persistent in the environment, allowing for bioaccumulation in living organisms and biomagnification through the food chain [].


Chemical Reactions Analysis

  • Synthesis: PFOSA is primarily formed through the breakdown of PFOA in the environment [].
  • Decomposition: PFOSA is known for its high stability and resistance to degradation processes like hydrolysis, photolysis, and biodegradation []. This characteristic raises concerns about its environmental persistence.

XLogP3

4.8

LogP

log Kow = 5.8(est)

UNII

80AM718FML

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Oxidative stress has been hypothesized to provide a mechanism by which apparently unrelated chemicals can nevertheless produce similar developmental neurotoxic outcomes. /Researchers/ used differentiating PC12 cells to compare the effects of agents from four different classes and then to evaluate antioxidant amelioration: fipronil, perfluorooctanesulfonamide (PFOSA), dieldrin and chlorpyrifos. The rank order for lipid peroxidation corresponded to the ability to evoke cell loss: fipronil>PFOSA>dieldrin>chlorpyrifos. The same sequence was found for an index of cell enlargement (protein/DNA ratio) but the effects on neurite outgrowth (membrane/total protein) diverged, with fipronil producing a decrease and PFOSA an increase. Cotreatment with antioxidants reduced (ascorbate) or eliminated (Vitamin E) lipid peroxidation caused by each of the agents but failed to protect against cell loss, with the sole exception of chlorpyrifos, for which /they/ earlier showed partial protection by Vitamin E; addition of higher NGF concentrations protected neither against oxidative stress nor cell loss. Despite the failure to prevent cell loss, ascorbate protected the cells from the effects of PFOSA on neuritic outgrowth; NGF, and to a lesser extent, ascorbate, offset the effects of fipronil on both cell enlargement and neuritogenesis. At the same time, the ameliorant treatments also worsened some of the other toxicant effects. /The/ results point out the problems in concluding that, just because a neurotoxicant produces oxidative stress, antioxidant therapy will be effective in preventing damage. Instead, additional mechanisms for each agent may provide alternative routes to neurotoxicity, or may be additive or synergistic with oxidative stress.

Vapor Pressure

0.25 mmHg
0.31 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

754-91-6

Wikipedia

Perfluorooctanesulfonamide

Use Classification

PFAS (perfluorooctane sulfonamide, n=8)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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